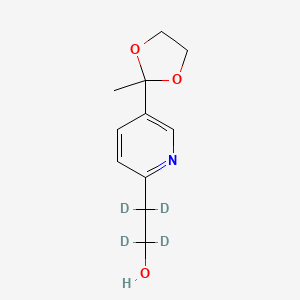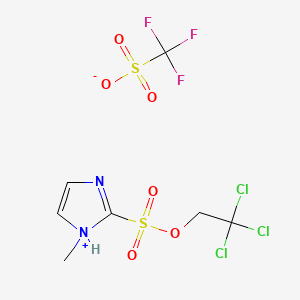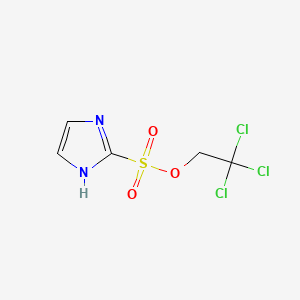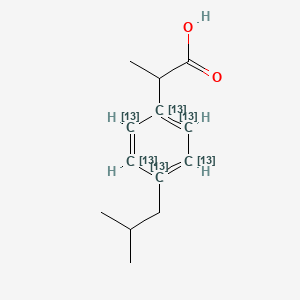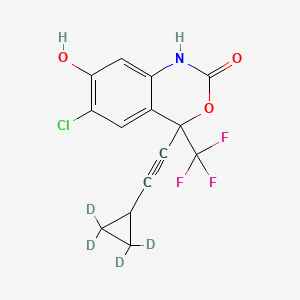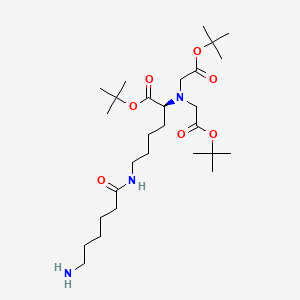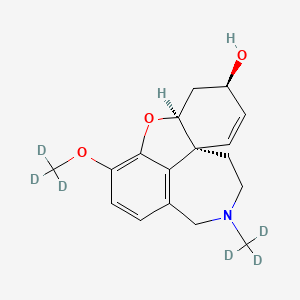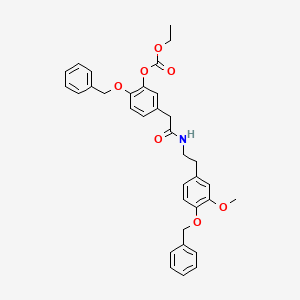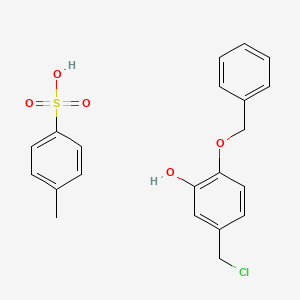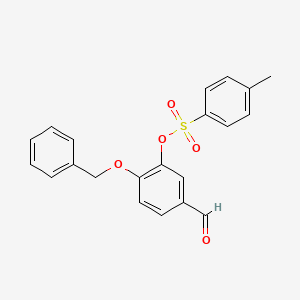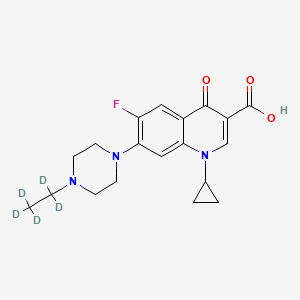
Enrofloxacine-d5
Vue d'ensemble
Description
L'Enrofloxacine-d5 est un dérivé marqué au deutérium de l'enrofloxacine, un antibiotique de la famille des fluoroquinolones. Ce composé est principalement utilisé comme étalon interne en chimie analytique, en particulier en spectrométrie de masse, pour quantifier les niveaux d'enrofloxacine dans divers échantillons. L'enrofloxacine elle-même est largement utilisée en médecine vétérinaire pour traiter les infections bactériennes chez les animaux .
Applications De Recherche Scientifique
L'Enrofloxacine-d5 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour quantifier les niveaux d'enrofloxacine dans des matrices complexes.
Biologie : Employé dans des études pour comprendre la pharmacocinétique et le métabolisme de l'enrofloxacine dans les systèmes biologiques.
Médecine : Utilisé en recherche en médecine vétérinaire pour surveiller les niveaux de médicaments et garantir un dosage approprié.
Industrie : Appliqué dans le contrôle qualité des produits pharmaceutiques contenant de l'enrofloxacine.
5. Mécanisme d'Action
L'this compound, comme l'enrofloxacine, exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, la transcription et la réparation de l'ADN bactérien. En inhibant ces enzymes, l'this compound perturbe les processus de l'ADN bactérien, conduisant à la mort cellulaire. Les cibles moléculaires comprennent les enzymes gyrase de l'ADN et topoisomérase IV, et les voies impliquées sont liées à la synthèse et à la réparation de l'ADN .
Composés Similaires:
Ciprofloxacine-d8 : Une autre fluoroquinolone marquée au deutérium utilisée comme étalon interne.
Norfloxacine-d5 : Un dérivé marqué au deutérium de la norfloxacine, utilisé de manière similaire dans les études analytiques.
Unicité de l'this compound : L'this compound est unique en raison de son application spécifique en médecine vétérinaire et de son efficacité contre un large éventail d'infections bactériennes chez les animaux. Son marquage au deutérium offre une stabilité et une précision accrues dans les mesures analytiques par rapport aux composés non marqués .
Mécanisme D'action
Target of Action
Enrofloxacin-d5, like other fluoroquinolones, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling the supercoiling of bacterial DNA during replication .
Mode of Action
Enrofloxacin-d5 binds to the DNA-topoisomerase complex at the cleavage–ligation site . This binding induces conformational changes in the enzyme, resulting in the inhibition of DNA replication due to cleavage and the inefficient ligation of DNA . This interaction with its targets leads to the bactericidal activity of Enrofloxacin-d5 against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Enrofloxacin-d5 is the bacterial DNA replication process . By inhibiting the actions of DNA gyrase and topoisomerase IV, Enrofloxacin-d5 prevents the proper supercoiling of bacterial DNA, thereby disrupting the replication process and leading to bacterial cell death .
Pharmacokinetics
It is known that special caution should be taken when using enrofloxacin in animals with impaired renal function .
Result of Action
The primary result of Enrofloxacin-d5’s action is the death of bacterial cells due to the disruption of DNA replication . The use of enrofloxacin can cause severe adverse effects, including skeletal, reproductive, immune, and digestive disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Enrofloxacin-d5. For instance, the presence of certain inorganic ions in the water environment can affect the degradation efficiency of Enrofloxacin-d5 . Moreover, the compound is stable in various natural environments with a half-life as long as 3–9 years . This stability can have significant implications for animal health and the environment .
Analyse Biochimique
Biochemical Properties
Enrofloxacin-d5, like its parent compound Enrofloxacin, plays a significant role in biochemical reactions. It interacts with DNA gyrase, an enzyme involved in DNA replication and transcription . The interaction inhibits the enzyme’s activity, preventing the synthesis of DNA and RNA .
Cellular Effects
Enrofloxacin-d5 affects various types of cells by inhibiting DNA and RNA synthesis, which are crucial for cell function . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Enrofloxacin-d5 involves binding to DNA gyrase, inhibiting its activity . This binding interaction prevents the enzyme from carrying out its role in DNA and RNA synthesis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Enrofloxacin-d5 can change over time. For instance, a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Enrofloxacin in human plasma using Enrofloxacin-d5 as an internal standard . This method demonstrated intra and inter-day precision and accuracy .
Metabolic Pathways
Enrofloxacin-d5 is involved in the same metabolic pathways as Enrofloxacin. In some species, Enrofloxacin is partially metabolized to ciprofloxacin . Specific enzymes or cofactors that Enrofloxacin-d5 interacts with are not mentioned in the available literature.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'enrofloxacine-d5 implique l'incorporation d'atomes de deutérium dans la molécule d'enrofloxacine. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium.
Méthodes de Production Industrielle : La production industrielle de l'this compound implique une synthèse à grande échelle utilisant des réactifs deutérés. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Le composé synthétisé est ensuite soumis à des mesures rigoureuses de contrôle qualité pour confirmer sa pureté isotopique et son intégrité chimique .
Analyse Des Réactions Chimiques
Types de Réactions : L'Enrofloxacine-d5 subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former différents métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : L'this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et Conditions Communes:
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l'this compound, qui sont souvent utilisés dans des études analytiques ultérieures .
Comparaison Avec Des Composés Similaires
Ciprofloxacin-d8: Another deuterium-labeled fluoroquinolone used as an internal standard.
Norfloxacin-d5: A deuterium-labeled derivative of norfloxacin, used similarly in analytical studies.
Uniqueness of Enrofloxacin-d5: Enrofloxacin-d5 is unique due to its specific application in veterinary medicine and its effectiveness against a broad spectrum of bacterial infections in animals. Its deuterium labeling provides enhanced stability and accuracy in analytical measurements compared to non-labeled compounds .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYMRJSYKOXGV-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675879 | |
| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-92-5 | |
| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of Enrofloxacin-D5, and how does its use address challenges in quantifying Enrofloxacin residues?
A1: Enrofloxacin-D5 is a deuterated form of Enrofloxacin primarily used as an internal standard in analytical methods, particularly in quantifying Enrofloxacin residues in various matrices like food products. [, ] This is crucial in food safety testing to ensure consumer safety and regulatory compliance. []
Q2: The research mentions utilizing dual deuterated isomers for Enrofloxacin quantification. What advantage does this approach offer over using a single isotope standard like Enrofloxacin-D5?
A2: Employing dual deuterated isomers, Enrofloxacin-D5 and Enrofloxacin-D3, as internal standards provides a wider linear calibration range compared to using a single isotope standard. [] This is particularly beneficial when analyzing samples with potentially high variations in Enrofloxacin residue levels, which might exceed the linear range of a single isotope standard method.
Q3: Can you elaborate on the significance of using a "naturally incurred" study material like the bovine tissue described in one of the research papers? []
A3: Utilizing "naturally incurred" study materials, as opposed to artificially spiked materials, provides a more realistic representation of how a substance, in this case, Enrofloxacin, exists within a biological matrix. [] This is crucial because the extraction efficiency of an analyte can be influenced by how it is incorporated and distributed within the matrix.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
